molecular formula C10H10N2 B3305990 (2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile CAS No. 92573-23-4

(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile

Cat. No.: B3305990
CAS No.: 92573-23-4
M. Wt: 158.2 g/mol
InChI Key: UFCONVSRRGRJIS-XBXARRHUSA-N
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Description

(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile typically involves the condensation of an appropriate indole derivative with an acetonitrile derivative under specific reaction conditions. Common methods may include:

    Aldol Condensation: Using base catalysts to promote the reaction between the indole derivative and acetonitrile.

    Dehydration Reactions: Employing dehydrating agents to facilitate the formation of the nitrile group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include:

    Catalyst Optimization: Using efficient catalysts to increase yield and reduce reaction time.

    Process Engineering: Developing continuous flow processes to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the nitrile group to amines using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Indole oxides.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or alkylated indole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include:

    Enzyme Inhibition: Blocking the activity of specific enzymes.

    Receptor Binding: Modulating receptor activity to elicit a cellular response.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetonitrile: Another indole derivative with a nitrile group.

    Indole-3-carboxaldehyde: An indole derivative with an aldehyde group.

    Indole-3-acetic acid: An indole derivative with a carboxylic acid group.

Uniqueness

(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile is unique due to its specific structure, which may confer distinct reactivity and biological activity compared to other indole derivatives

Properties

IUPAC Name

(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h4-5,7,12H,1-3H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCONVSRRGRJIS-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC#N)C2=C(C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C#N)/C2=C(C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile
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(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile
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(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile
Reactant of Route 4
(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile
Reactant of Route 5
(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile
Reactant of Route 6
(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile

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